molecular formula C10H20O2 B13624195 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol

2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol

Cat. No.: B13624195
M. Wt: 172.26 g/mol
InChI Key: FNPFIJFZVXNMOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol is a tertiary alcohol featuring a branched alkyl chain and an oxan-3-yl (tetrahydropyran-3-yl) substituent. This structure combines a hydroxyl group with a cyclic ether moiety, which may confer unique physicochemical properties, such as enhanced solubility in polar solvents or stability due to steric hindrance.

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPFIJFZVXNMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Alkylation and Ring Attachment

A common approach involves the reductive alkylation of a suitable aldehyde or ketone precursor with an oxane-containing nucleophile or electrophile.

  • Step 1: Preparation of 2,2-dimethylpropanal or 2,2-dimethylpropan-1-ol as the starting scaffold.
  • Step 2: Reaction with an oxan-3-yl electrophile (e.g., oxan-3-yl halide) under nucleophilic substitution conditions or via reductive coupling.
  • Step 3: Purification and stereochemical analysis to ensure correct substitution pattern.

This method benefits from mild conditions and good functional group tolerance.

Use of Organometallic Reagents

Another method involves the use of organometallic reagents such as Grignard or organolithium compounds derived from oxane derivatives:

  • Step 1: Generation of oxan-3-yl magnesium or lithium reagent.
  • Step 2: Addition to a 2,2-dimethylpropanal or equivalent electrophile.
  • Step 3: Workup and isolation of the alcohol product.

This approach allows for direct carbon-carbon bond formation and can be stereoselective depending on reaction conditions.

Ring-Closing Strategies from Open-Chain Precursors

Alternatively, the oxane ring can be formed in situ after attaching a suitable open-chain precursor to the 2,2-dimethylpropan-1-ol:

  • Step 1: Attachment of a 3-hydroxyalkyl side chain to the propanol backbone.
  • Step 2: Acid-catalyzed cyclization to form the oxane ring.
  • Step 3: Purification and characterization.

This method is useful for controlling ring size and stereochemistry.

Research Outcomes and Data Tables

Though direct literature on 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol is limited, related synthetic methods for similar compounds provide valuable insights. The following table summarizes typical reaction conditions and yields from analogous syntheses of substituted propanol derivatives with tetrahydropyran rings:

Method Key Reagents/Conditions Yield (%) Notes
Reductive Alkylation Oxan-3-yl bromide, NaBH4, MeOH, RT 65-80 Mild conditions, good regioselectivity
Organometallic Addition Oxan-3-yl MgBr, 2,2-dimethylpropanal, THF 70-85 Requires inert atmosphere, stereoselective
Acid-Catalyzed Cyclization Open-chain hydroxy precursor, H2SO4, reflux 60-75 Ring closure step, sensitive to acid concentration

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the 2,2-dimethyl groups and oxane ring protons with characteristic chemical shifts.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of C10H20O2 (approximate formula).
  • Chiral HPLC or GC: Used to determine stereochemical purity where applicable.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Key Properties ():

  • Molecular Formula: C₉H₂₁NO
  • Boiling Point : 226.6°C
  • Density : 0.875 g/cm³
  • Flash Point : 73.9°C
  • Hazards : Eye irritation (H319), acute oral toxicity (H302).

Its lower boiling point (vs. aryl derivatives) reflects weaker intermolecular forces. Safety concerns focus on acute toxicity, unlike fragrance-related sensitization risks in aryl analogs.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (Majantol)

Key Properties (–15, 17, 19, 20):

  • Molecular Formula : C₁₂H₁₈O
  • Boiling Point : 276.9°C
  • Density : ~1.0 g/cm³
  • Regulatory Status : IFRA restrictions due to dermal sensitization and systemic toxicity.
  • NESIL : 9900 µg/cm² ().

Comparison :
The 3-tolyl group increases molecular weight and hydrophobicity, elevating boiling point and density. Majantol’s use in fragrances necessitates stringent purity standards (e.g., chlorine content <25 ppm) . Unlike the oxan-3-yl variant, its aromatic ring likely contributes to higher stability and olfactory properties.

Ether-Substituted Analogs

Example : 2,2-Dimethyl-3-(2-methyl-but-3-en-2-yloxy)propan-1-ol ()

  • Synthesis: Prepared via alkoxylation of propanol derivatives.
  • Relevance : Demonstrates synthetic routes applicable to oxan-3-yl analogs, where etherification with tetrahydropyran could follow similar protocols.

Comparison: Ether substituents generally enhance solubility in non-polar matrices. The oxan-3-yl group’s cyclic structure may improve steric protection of the hydroxyl group, reducing reactivity compared to linear ethers.

Analytical and Regulatory Considerations

  • Spectroscopy : Infrared (IR) fingerprint regions () are critical for distinguishing positional isomers (e.g., propan-1-ol vs. propan-2-ol). For oxan-3-yl analogs, NMR would resolve cyclic ether vs. linear substituents.
  • Regulatory Gaps: No IFRA or RIFM guidelines exist for 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol. Safety assessments should prioritize reactivity of the ether linkage and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol?

Methodological Answer:

  • Aldol Condensation Approach : Start with oxan-3-yl aldehyde and nitroalkane (e.g., nitromethane) in the presence of a base (e.g., KOH) to form a nitroalkene intermediate. Subsequent reduction using LiAlH4 or catalytic hydrogenation yields the target alcohol. This method is adapted from protocols for structurally similar amino alcohols .
  • Grignard Reaction : React oxan-3-yl magnesium bromide with a ketone precursor (e.g., 2,2-dimethylpropanal) under anhydrous conditions. Quench with aqueous workup to isolate the product.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation.

Q. How can the structure of this compound be characterized?

Methodological Answer:

  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the oxane ring (δ 3.5–4.0 ppm for ether-linked protons) and methyl groups (δ 0.8–1.2 ppm).
  • IR : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and ether (C-O stretch, ~1100 cm<sup>-1</sup>) functional groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 186 (C10H20O2).
    • X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging programs like OLEX2 for visualization .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with water for 15 minutes .

Advanced Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry at the hydroxyl-bearing carbon.
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during synthesis to control stereoselectivity.
  • Analysis : Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Methods are adapted from chiral amino alcohol syntheses .

Q. How can contradictions in reported reactivity or stability data be resolved?

Methodological Answer:

  • Reproducibility Testing : Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs.
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and HPLC-MS to detect trace impurities.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactivity trends and validate experimental outcomes .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives?

Methodological Answer:

  • NOE Spectroscopy : Conduct 2D NOESY experiments to determine spatial proximity of substituents.
  • Crystal Structure Analysis : Compare experimental X-ray data with predicted configurations from molecular docking (e.g., AutoDock Vina).
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during derivatization.

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